molecular formula C35H47N3O8 B611487 Trityl-PEG8-azide CAS No. 1818294-30-2

Trityl-PEG8-azide

Cat. No.: B611487
CAS No.: 1818294-30-2
M. Wt: 637.77
InChI Key: GMEFSMLZCBKWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trityl-PEG8-azide is a polyethylene glycol (PEG)-based compound that contains an azide group and a trityl-protected group. The azide group enables click chemistry, while the trityl group can be removed under acidic conditions or hydrogenolysis. The hydrophilic PEG spacer increases solubility in aqueous media .

Mechanism of Action

Target of Action

Trityl-PEG8-azide is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a type of click chemistry, a term used to describe reactions that are high yielding, wide in scope, and easy to perform . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using this compound to create PROTACs, specific proteins can be targeted for degradation, altering the levels of these proteins within the cell .

Pharmacokinetics

It is known that the compound is a peg derivative, which generally increases solubility in aqueous media This could potentially enhance its bioavailability

Result of Action

The result of this compound’s action is the selective degradation of target proteins within the cell . By altering the levels of specific proteins, cellular processes can be modulated, potentially leading to therapeutic effects.

Action Environment

Environmental factors that could influence the action of this compound include pH and temperature, as these can affect the stability of the compound and the efficiency of the click chemistry reactions it undergoes . Additionally, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction

Preparation Methods

Synthetic Routes and Reaction Conditions

Trityl-PEG8-azide is synthesized through a series of chemical reactions involving the attachment of the trityl and azide groups to the PEG chain. The trityl group is typically introduced using trityl chloride in the presence of a base, while the azide group is introduced using sodium azide or similar azide sources .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Trityl-PEG8-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H47N3O8/c36-38-37-16-17-39-18-19-40-20-21-41-22-23-42-24-25-43-26-27-44-28-29-45-30-31-46-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15H,16-31H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEFSMLZCBKWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H47N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trityl-PEG8-azide
Reactant of Route 2
Reactant of Route 2
Trityl-PEG8-azide
Reactant of Route 3
Reactant of Route 3
Trityl-PEG8-azide
Reactant of Route 4
Reactant of Route 4
Trityl-PEG8-azide
Reactant of Route 5
Reactant of Route 5
Trityl-PEG8-azide
Reactant of Route 6
Reactant of Route 6
Trityl-PEG8-azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.